

# physicochemical properties of 4-Ethynyl-2-methylthiazole

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## Compound of Interest

Compound Name: 4-Ethynyl-2-methylthiazole

Cat. No.: B009494

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An In-depth Technical Guide to **4-Ethynyl-2-methylthiazole**: Properties, Characterization, and Applications

## Abstract

**4-Ethynyl-2-methylthiazole** (CAS No: 107263-89-8) is a heterocyclic building block of significant interest to the fields of medicinal chemistry and materials science.<sup>[1]</sup> Its unique structure, combining the biologically relevant thiazole scaffold with the versatile reactivity of a terminal alkyne, makes it a valuable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, analytical characterization, potential synthetic strategies, and safety considerations, tailored for researchers, scientists, and drug development professionals.

## Chemical Identity and Structural Framework

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and structure. **4-Ethynyl-2-methylthiazole** is an aromatic heterocycle. The thiazole ring is a five-membered ring containing both sulfur and nitrogen, a motif found in numerous FDA-approved drugs and biologically active compounds.<sup>[2]</sup> The ethynyl group at the 4-position and the methyl group at the 2-position define its specific reactivity and steric profile.

Identifier	Value	Source
IUPAC Name	4-ethynyl-2-methyl-1,3-thiazole	PubChem[1]
CAS Number	107263-89-8	PubChem[1]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> NS	PubChem[1]
InChIKey	FYWOKPLZXCNQSZ- UHFFFAOYSA-N	PubChem[1]
Canonical SMILES	<chem>CC1=NC=C(S1)C#C</chem>	PubChem

## Physicochemical Properties: Computed Data

Computational models provide valuable, readily accessible estimations of a molecule's physicochemical properties, which are critical for predicting its behavior in various systems, from reaction solvents to biological media. These descriptors are instrumental in the early stages of drug design for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

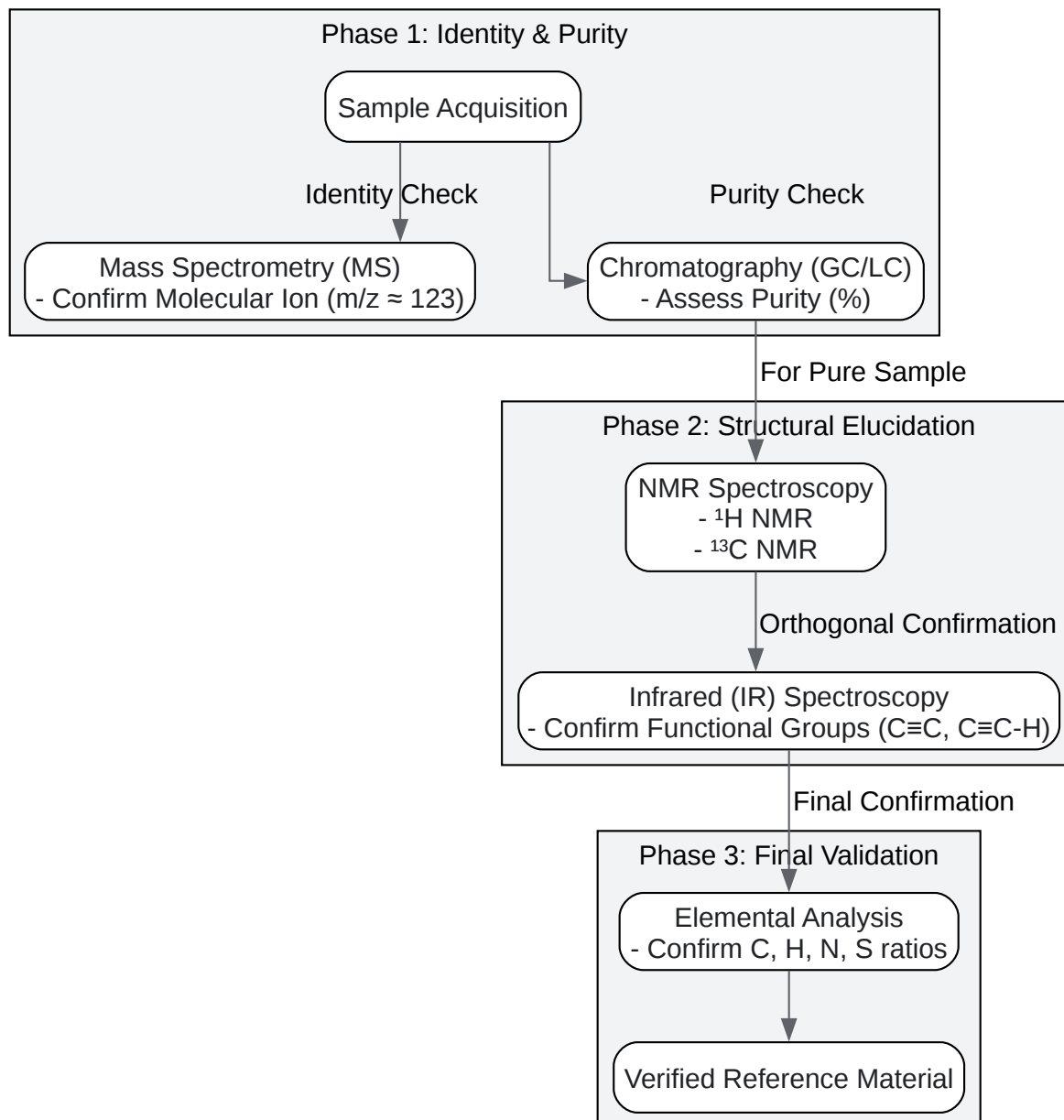
Property	Value	Significance in Drug Development	Source
Molecular Weight	123.18 g/mol	Influences diffusion rates and compliance with Lipinski's Rule of Five for oral bioavailability.	PubChem[1]
Exact Mass	123.01427034 Da	Crucial for high-resolution mass spectrometry (HRMS) for unambiguous identification.	PubChem[1]
XLogP3	1.6	Indicates lipophilicity. A value in this range suggests good membrane permeability.	PubChem[1]
Topological Polar Surface Area (TPSA)	41.1 Å <sup>2</sup>	Predicts transport properties. A TPSA < 140 Å <sup>2</sup> is generally associated with good cell permeability.	PubChem[1]
Hydrogen Bond Donors	0	The absence of donor groups influences solubility and receptor binding interactions.	PubChem[1]
Hydrogen Bond Acceptors	2	The thiazole nitrogen and sulfur can act as acceptors, influencing solubility and target binding.	PubChem[1]
Rotatable Bond Count	1	Low rotational freedom contributes to conformational rigidity,	PubChem[1]

which can be  
favorable for target  
binding affinity.

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## Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity, purity, and structure of **4-Ethynyl-2-methylthiazole** before its use in any application. The choice of methods is driven by the need to validate the core structure and quantify any potential impurities.



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Caption: Standard workflow for the analytical validation of **4-Ethynyl-2-methylthiazole**.

## Spectroscopic Signatures (Predicted)

While specific experimental spectra for this exact compound are not publicly available, its structure allows for reliable prediction of its key spectroscopic features based on data from analogous compounds like 4-methylthiazole.[3]

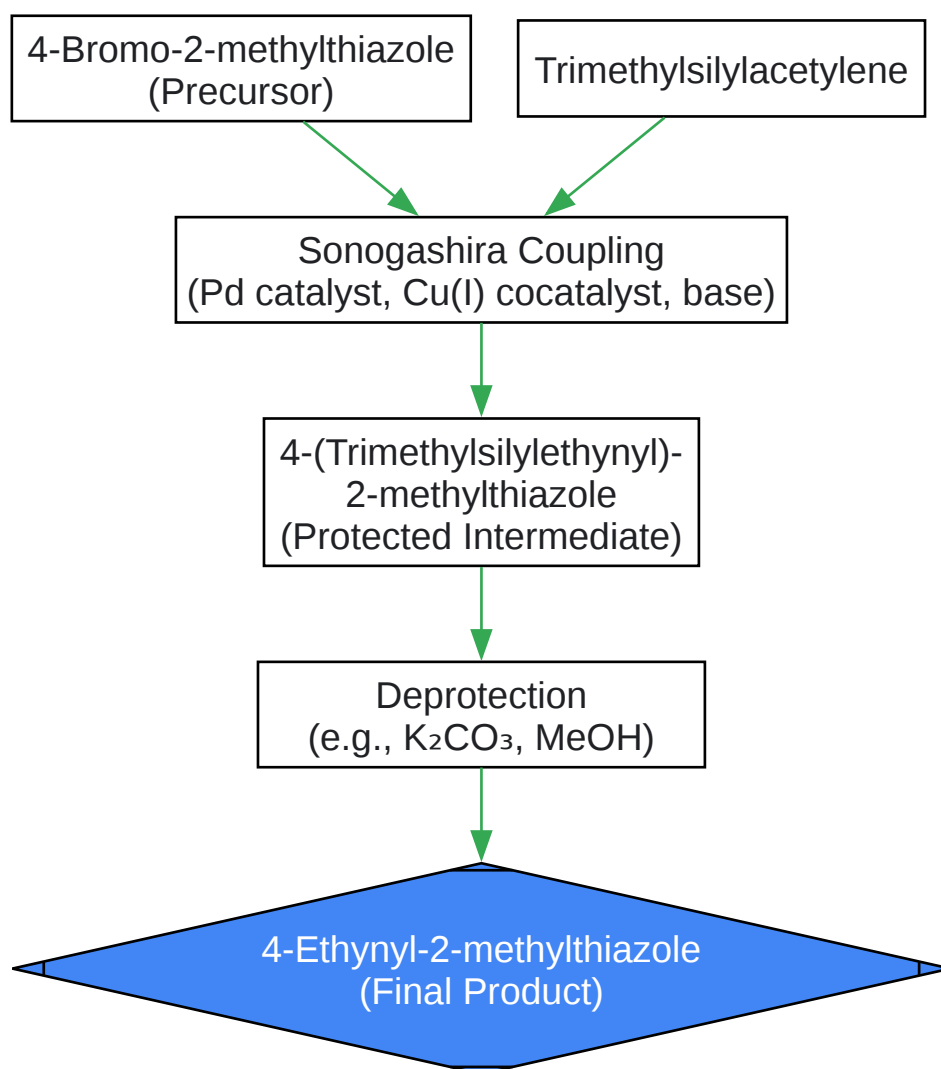
- $^1\text{H}$  NMR: The proton NMR spectrum is expected to be simple and highly informative.
  - Ethynyl Proton ( $-\text{C}\equiv\text{C}-\text{H}$ ): A sharp singlet expected around  $\delta$  3.0-3.5 ppm. Its integration for one proton is a key diagnostic feature.
  - Thiazole Ring Proton (H5): A singlet for the lone aromatic proton on the ring, anticipated in the region of  $\delta$  7.0-7.5 ppm.
  - Methyl Protons ( $-\text{CH}_3$ ): A singlet integrating to three protons, expected around  $\delta$  2.5-2.8 ppm.
- $^{13}\text{C}$  NMR: The carbon spectrum will confirm the carbon framework.
  - Alkyne Carbons ( $-\text{C}\equiv\text{C}-$ ): Two distinct signals are expected in the  $\delta$  70-90 ppm range.
  - Thiazole Ring Carbons: Three signals in the aromatic region ( $\delta$  110-160 ppm).
  - Methyl Carbon ( $-\text{CH}_3$ ): A single signal in the aliphatic region ( $\delta$  15-25 ppm).
- Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry should show a prominent molecular ion ( $\text{M}^+$ ) peak at an  $m/z$  value of approximately 123, corresponding to the molecular weight of the compound.[1]
- Infrared (IR) Spectroscopy: Two characteristic peaks would confirm the ethynyl group:
  - A sharp, weak absorption around  $3300\text{ cm}^{-1}$  for the terminal alkyne C-H stretch.
  - A sharp, medium-to-weak absorption in the  $2100\text{-}2260\text{ cm}^{-1}$  region for the  $\text{C}\equiv\text{C}$  triple bond stretch.

## Synthesis, Reactivity, and Applications

The true value of **4-Ethynyl-2-methylthiazole** lies in its potential as a reactive intermediate. The thiazole core is a proven pharmacophore, while the terminal alkyne is a gateway to a vast array of chemical transformations.

## Hypothetical Synthetic Pathway

A common strategy for synthesizing substituted thiazoles is the Hantzsch synthesis or variations thereof.[4] A plausible modern approach to **4-Ethynyl-2-methylthiazole** would likely involve the synthesis of a halogenated precursor followed by a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling.



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Caption: A plausible Sonogashira coupling route for the synthesis of the target compound.

## Key Reactions and Applications

- **Click Chemistry:** The terminal alkyne is a perfect handle for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the facile and efficient linking of the thiazole moiety to other molecules (e.g., biomolecules, polymers, or other drug fragments) that have been functionalized with an azide group.
- **Cross-Coupling Reactions:** As demonstrated in its synthesis, the alkyne can participate in various cross-coupling reactions (e.g., Sonogashira, Glaser) to build more complex carbon skeletons.
- **Medicinal Chemistry:** Thiazole derivatives are known to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.<sup>[5][6][7]</sup> **4-Ethynyl-2-methylthiazole** serves as a key building block for creating libraries of novel thiazole-containing compounds for high-throughput screening in drug discovery programs.

## Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

- **Hazard Identification:**
  - H302: Harmful if swallowed.<sup>[1]</sup>
  - H315: Causes skin irritation.<sup>[1]</sup>
  - H319: Causes serious eye irritation.<sup>[1]</sup>
  - H335: May cause respiratory irritation.<sup>[1]</sup>
  - H227: Combustible liquid.<sup>[1]</sup>
- **Handling Protocols:**
  - Work in a well-ventilated area or a chemical fume hood.



- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- Avoid contact with skin, eyes, and clothing.
- Keep away from heat, sparks, and open flames.[8] Take precautionary measures against static discharge.
- Storage Conditions:
  - Store in a cool, dry place away from direct sunlight.
  - Keep the container tightly sealed to prevent moisture ingress and evaporation.[9]
  - Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8]
- Stability: The compound is reported to be stable under normal storage conditions.[8]

## Conclusion

**4-Ethynyl-2-methylthiazole** is a strategically important chemical building block. Its physicochemical properties, characterized by moderate lipophilicity and a rigid structure, make it an attractive scaffold for drug design. The true power of this molecule is realized through the synthetic versatility of its terminal alkyne, which opens a gateway to diverse molecular architectures via powerful transformations like click chemistry and cross-coupling reactions. A comprehensive understanding of its properties, analytical signatures, and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential in research and development.

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